Cas no 3380-30-1 (Diclosan)

Diclosan is a broad-spectrum antimicrobial agent that effectively inhibits the growth of various microorganisms, including bacteria, yeast, and mold. Its unique chemistry allows for stable and non-corrosive performance in aqueous solutions, making it an ideal ingredient for personal care products, such as soaps and body washes, where antimicrobial properties are critical.
Diclosan structure
Diclosan structure
Product name:Diclosan
CAS No:3380-30-1
MF:C12H8O2Cl2
MW:255.09672
CID:821498
PubChem ID:18807

Diclosan Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(p-chlorophenoxy)phenol
    • Diclosan
    • 2-Hydroxy-4-chlorphenyl-4-chlorphenylether
    • 4,4'-dichloro-2'-hydroxydiphenyl ether
    • 4,4'-dichloro-2-hydroxydiphenyl ether
    • 5-Chlor-2-(4-chlor-phenoxy)-phenol
    • 5-chloro-2-(4-chloro-phenoxy)-phenol
    • AC1L2CUC
    • DCN
    • Hp100
    • Phenol, 5-chloro-2-(p-chlorophenoxy)-
    • Snoclosan
    • SONECLOSAN
    • Soneclosan [INN]
    • Tinopal HP 100
    • Tinosan HP 100
    • p-Chlorophenyl 2-hydroxy-4-chlorophenyl ether
    • 5-Chloro-2-(p-chlorophenoxy)phenol;2-Hydroxy-4-chlorphenyl-4-chlorphenylether;4,4'-dichloro-2'-hydroxydiphenyl ether
    • Diclosan HP-100

Computed Properties

  • Exact Mass: 253.99024
  • Monoisotopic Mass: 253.99
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Density: 1.398±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 195-200 ºC
  • Boiling Point: 333.1 ℃ at 760mmHg
  • Flash Point: 155.2 ℃
  • Refractive Index: 1.623
  • Solubility: Insuluble (4.6E-3 g/L) (25 ºC),
  • PSA: 29.46
  • LogP: 4.49130

Diclosan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11739564-10.0g
5-chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95%
10.0g
$5234.0 2023-07-07
Enamine
EN300-11739564-0.5g
5-chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95%
0.5g
$949.0 2023-07-07
TRC
D436620-100mg
Diclosan
3380-30-1
100mg
$ 1866.00 2023-09-07
TRC
D436620-10mg
Diclosan
3380-30-1
10mg
$ 244.00 2023-09-07
Enamine
EN300-11739564-0.25g
5-chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95%
0.25g
$603.0 2023-07-07
Enamine
EN300-11739564-5000mg
5-chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95.0%
5000mg
$3529.0 2023-10-03
A2B Chem LLC
AF68736-1g
5-Chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95%
1g
$1317.00 2024-04-20
A2B Chem LLC
AF68736-500mg
5-Chloro-2-(4-chlorophenoxy)phenol
3380-30-1 95%
500mg
$1034.00 2024-04-20
1PlusChem
1P00C7GG-25mg
HYDROXYDICHLORODIPHENYL ETHER
3380-30-1 98%
25mg
$249.00 2025-02-26
1PlusChem
1P00C7GG-100mg
HYDROXYDICHLORODIPHENYL ETHER
3380-30-1 98%
100mg
$554.00 2025-02-26

Additional information on Diclosan

Professional Introduction to Compound with CAS No. 3380-30-1 and Product Name Diclosan

The compound with the CAS number 3380-30-1 is a well-documented chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, commonly referred to by the product name Diclosan, is a synthetic derivative with a unique molecular structure that has been extensively studied for its potential applications in various therapeutic domains. The chemical properties of this compound, coupled with its favorable pharmacokinetic profile, make it a promising candidate for further research and development.

Diclosan, derived from its chemical parent compound, exhibits remarkable antimicrobial activity, which has been a focal point of numerous studies. Recent advancements in the field have highlighted the compound's efficacy in combating a broad spectrum of microorganisms, including bacteria and fungi. This property is particularly valuable in the context of rising antibiotic resistance, where novel antimicrobial agents are desperately needed to address emerging clinical challenges.

The molecular structure of Diclosan (CAS No. 3380-30-1) incorporates specific functional groups that contribute to its antimicrobial efficacy. These groups interact with microbial cell membranes, disrupting essential biological processes and ultimately leading to cell death. The compound's ability to penetrate microbial cell walls without significant toxicity to human cells makes it an attractive option for therapeutic applications. This selectivity is a critical factor in ensuring the safety and effectiveness of Diclosan as a potential drug candidate.

Recent research has also explored the potential applications of Diclosan in wound care and skin infections. Studies have demonstrated that when applied topically, Diclosan can significantly reduce the bacterial load in infected wounds, promoting faster healing and reducing the risk of complications. The compound's ability to maintain its antimicrobial activity over prolonged periods makes it suitable for use in chronic wound management, where sustained treatment is often necessary.

In addition to its antimicrobial properties, Diclosan (CAS No. 3380-30-1) has shown promise in the treatment of dermatological conditions. Clinical trials have indicated that topical formulations containing Diclosan can effectively manage conditions such as eczema and psoriasis by reducing inflammation and inhibiting microbial growth. These findings suggest that Diclosan could be a valuable addition to dermatological treatments, offering patients an alternative or adjunctive therapy for persistent skin issues.

The synthesis and optimization of Diclosan have been subjects of considerable interest among pharmaceutical chemists. Researchers have focused on improving the yield and purity of the compound while maintaining its biological activity. Advances in synthetic methodologies have enabled the production of high-purity Diclosan, which is essential for ensuring consistent quality in pharmaceutical formulations. These improvements have laid the groundwork for further clinical investigations and potential regulatory approvals.

The pharmacokinetic profile of Diclosan is another area where significant progress has been made. Studies have shown that when administered orally or topically, Diclosan exhibits rapid absorption and distribution throughout the body, with minimal accumulation in non-target tissues. This favorable pharmacokinetic behavior enhances the compound's therapeutic index, reducing the risk of side effects while maximizing efficacy. Understanding these pharmacokinetic properties is crucial for developing optimal dosing regimens and delivery systems.

From a regulatory perspective, the path towards commercialization of Diclosan (CAS No. 3380-30-1) involves rigorous testing to meet safety and efficacy standards set by global health authorities. Preclinical studies have provided valuable insights into the compound's mechanism of action and potential side effects, while clinical trials have validated its therapeutic benefits in various conditions. These data are essential for submitting comprehensive dossiers to regulatory agencies, such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

The future prospects for Diclosan are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems, such as nanotechnology-based carriers, are expected to enhance the bioavailability and targeted action of Diclosan, further expanding its therapeutic potential. Additionally, investigations into combination therapies involving Diclosan with other antimicrobial agents may provide synergistic effects that could improve treatment outcomes.

In conclusion, Diclosan, identified by its CAS number 3380-30-1, represents a significant advancement in pharmaceutical chemistry with its potent antimicrobial properties and favorable pharmacokinetic profile. The compound's broad-spectrum activity makes it suitable for diverse therapeutic applications, from wound care to dermatological treatments. With continued research and development efforts, Diclosan is poised to make substantial contributions to modern medicine.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd